N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide
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Overview
Description
N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide is a complex organic compound that features a thiadiazole ring, sulfonyl group, and chlorinated aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a chlorinated aromatic aldehyde under acidic conditions.
Sulfonylation: The thiadiazole intermediate is then sulfonylated using 2-chlorobenzyl chloride in the presence of a base such as triethylamine.
Acetamide Formation: The final step involves the reaction of the sulfonylated thiadiazole with 4-chlorophenylacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Solvent recovery and recycling, as well as waste management, would be critical components of the industrial process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can target the nitro groups or the sulfonyl group, leading to the formation of amines or thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonyl and thiadiazole groups are known to interact with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to inhibit specific enzymes or pathways makes it a promising lead compound.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require stability and resistance to harsh conditions.
Mechanism of Action
The mechanism of action of N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the thiadiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can inhibit the activity of enzymes or modulate receptor functions, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
- N-(5-((2-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)acetamide
- N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide
Uniqueness
N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide is unique due to the presence of two chlorinated aromatic rings, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. The combination of the sulfonyl and thiadiazole groups also provides a versatile scaffold for further chemical modifications and optimization in drug development.
Properties
Molecular Formula |
C17H13Cl2N3O3S2 |
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Molecular Weight |
442.3 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[5-[(2-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C17H13Cl2N3O3S2/c18-13-7-5-11(6-8-13)9-15(23)20-16-21-22-17(26-16)27(24,25)10-12-3-1-2-4-14(12)19/h1-8H,9-10H2,(H,20,21,23) |
InChI Key |
MBXRAYDTMLNXFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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